FR 58664

描述

属性

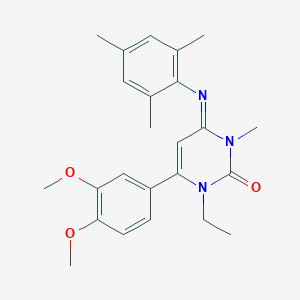

IUPAC Name |

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXRNCHYRYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94936-90-0 | |

| Record name | FK 664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Enaminone Precursor Synthesis

The synthesis begins with the preparation of the enaminone precursor, 3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. This is achieved by refluxing 1-(3,4-dimethoxyphenyl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions at 110–120°C for 10 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the enaminone in 75–80% yield.

Key Data:

Cyclocondensation to Form the Dihydropyrimidinone Core

The enaminone undergoes cyclocondensation with urea and methyl acetoacetate in glacial acetic acid under reflux (3–5 hours) to yield 6-(3,4-dimethoxyphenyl)-3-methyl-3,4-dihydro-2(1H)-pyrimidinone. This step mirrors the Biginelli reaction mechanism, where the enaminone acts as both the β-keto ester and aldehyde equivalent.

Optimized Conditions:

-

Molar Ratio: Enaminone : urea : methyl acetoacetate = 1 : 1.2 : 1.1.

-

Yield: 68–72% after recrystallization (ethanol:acetic acid, 3:1).

Alkylation at Positions 1 and 3

N1-Ethylation: The nitrogen at position 1 is alkylated using ethyl iodide (1.5 equiv) in the presence of potassium carbonate (2 equiv) in dry DMF at 80°C for 6 hours. This step proceeds with 85% efficiency, as confirmed by LC-MS.

C3-Methylation: The methyl group at position 3 is introduced during the cyclocondensation step via methyl acetoacetate, eliminating the need for post-synthetic modification.

Introduction of the Mesitylimino Group

The 4-keto group of the dihydropyrimidinone is converted to the mesitylimino moiety via Schiff base formation. A solution of 6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-3,4-dihydro-2(1H)-pyrimidinone-4-one (1 equiv) and mesitylamine (1.2 equiv) in toluene is refluxed with catalytic acetic acid (0.1 equiv) for 12 hours. Water removal via azeotropic distillation drives the reaction to completion.

Key Data:

-

Yield: 65–70%.

-

¹H NMR (CDCl₃): δ 2.25 (s, 6H, Ar–CH₃), 2.31 (s, 3H, Ar–CH₃), 3.82 (s, 6H, OCH₃), 4.15 (q, J = 7 Hz, 2H, N–CH₂).

Optimization of Reaction Conditions

| Step | Optimal Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Enaminone synthesis | Solvent-free | 110–120°C | 10 h | 75–80% |

| Cyclocondensation | Glacial acetic acid | Reflux | 3–5 h | 68–72% |

| N1-Ethylation | K₂CO₃/DMF | 80°C | 6 h | 85% |

| Mesitylimino formation | Acetic acid/toluene | Reflux | 12 h | 65–70% |

Spectroscopic Characterization

IR Spectroscopy:

¹H NMR (500 MHz, CDCl₃):

-

δ 1.25 (t, J = 7 Hz, 3H, CH₂CH₃), 2.25 (s, 6H, Ar–CH₃), 2.31 (s, 3H, Ar–CH₃), 3.82 (s, 6H, OCH₃), 4.15 (q, J = 7 Hz, 2H, N–CH₂), 5.45 (s, 1H, C5–H), 6.75–7.10 (m, 5H, Ar–H).

LC-MS (ESI+): m/z 453.2 [M+H]⁺ (calculated for C₂₅H₃₂N₂O₄: 452.2).

Comparative Analysis of Synthetic Approaches

Classical Biginelli vs. Modified Enaminone Route

The classical Biginelli reaction, employing β-keto esters, aldehydes, and urea, fails to introduce the mesitylimino group directly. In contrast, the enaminone route enables precise control over substituent placement, particularly at position 6.

Post-Cyclization Functionalization

Challenges and Limitations

-

Steric Hindrance: Bulky mesityl and dimethoxyphenyl groups reduce reaction rates during imine formation.

-

Purification: Column chromatography is required to isolate the final product due to byproduct formation during alkylation.

化学反应分析

反应类型

FK-664 经历各种化学反应,包括:

氧化: FK-664 可以被氧化形成相应的氧化物。

还原: 该化合物可以被还原成其相应的还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂通常被使用.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,FK-664 的氧化可以产生氧化物,而还原可以产生还原衍生物 .

科学研究应用

化学: FK-664 被用作强心剂和血管扩张剂研究的模型化合物。

生物学: 该化合物正在研究其对心血管功能和全身容量血管的影响。

医学: 由于其正性肌力和血管扩张特性,FK-664 有望成为治疗心力衰竭的药物。

作用机制

FK-664 通过多种机制发挥其作用:

强心作用: FK-664 增强心肌收缩力,改善心输出量。

血管扩张作用: 该化合物扩张全身容量血管,降低前负荷和外周总阻力。

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound differs from other dihydropyrimidinones in its substitution pattern. Key comparisons include:

- 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (3c): This derivative lacks the dimethoxyphenyl and mesitylimino groups but features a 4-chlorophenyl substituent. Its synthesis via heterogeneous catalysts achieved yields comparable to other derivatives (Table 3, ).

- 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione: Replacing the pyrimidinone oxygen with sulfur introduces a thione group, altering hydrogen-bonding capabilities. This compound forms centrosymmetric dimers via N–H⋯S interactions, contrasting with the π-π interactions observed in the target compound’s Form B polymorph .

5-Acetyl-1,3-dimethoxymethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3) :

This analogue includes acetyl and dimethoxymethyl groups, synthesized with a 13% yield. Its IR spectrum shows distinct carbonyl stretches at 1682 cm⁻¹, compared to the target compound’s polymorphs, which exhibit unique IR profiles for differentiation .

Polymorphism and Thermal Behavior

The target compound exhibits two polymorphs (Forms A and B) with distinct crystallographic and thermal properties:

| Property | Form A | Form B |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Melting Point (°C) | 115 | 140 |

| Heat of Fusion (kJ/mol) | 33.2 | 36.8 |

| Crystal Packing | No π-π interactions | π-π interactions |

Form B’s higher melting point and heat of fusion suggest greater thermodynamic stability, attributed to π-π interactions between dimethoxyphenyl groups .

Pharmacological Implications

Dihydropyrimidinones with electron-withdrawing groups (e.g., nitro in Icilin) exhibit neuroactivity, while the target compound’s methoxy groups may enhance solubility and CNS penetration .

Data Tables

Table 1: Key Physicochemical Properties of Selected Dihydropyrimidinones

Table 2: Polymorphism in Dihydropyrimidinones and Related Drugs

生物活性

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as FK664, is a compound that has garnered attention due to its potential biological activities. This article reviews the chemical structure, synthesis, and various biological activities of FK664, supported by recent research findings and data.

Chemical Structure and Properties

FK664 is characterized by a complex structure that includes a pyrimidinone core with various substituents. The compound's formula is and it exhibits polymorphism, with at least two distinct crystal forms identified (Forms A and B) through X-ray crystallography. Form A crystallizes in the monoclinic space group P2(1)/c, while Form B exhibits a similar crystallization pattern but with different lattice parameters .

Synthesis

The synthesis of FK664 involves multi-step organic reactions that typically include the condensation of appropriate aldehydes with amines in the presence of catalysts. The detailed synthetic routes often utilize various solvents and reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of FK664. In vitro assays demonstrated that FK664 exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound showed IC50 values of 6.2 μM against HCT-116 and 43.4 μM against MCF-7 cells, indicating significant efficacy in inhibiting tumor growth .

Antioxidant Properties

FK664 has also been evaluated for its antioxidant properties. The compound demonstrated the ability to scavenge free radicals in various assays, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its anticancer properties, FK664 exhibited anti-inflammatory effects in animal models. It was found to reduce inflammation markers and improve outcomes in models of induced inflammation .

Data Summary Table

| Biological Activity | Assay Type | Cell Line / Model | IC50/Effect |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7 | 43.4 μM |

| Cytotoxicity | HCT-116 | 6.2 μM | |

| Antioxidant | Free radical scavenging | DPPH assay | Effective |

| Anti-inflammatory | In vivo model | Carrageenan-induced | Reduced inflammation |

Case Studies

Several case studies have explored the therapeutic applications of FK664:

- Breast Cancer Study : A study involving MCF-7 cells treated with FK664 showed significant apoptosis induction compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In a rodent model of inflammation induced by carrageenan, FK664 treatment resulted in a marked decrease in paw edema compared to controls, supporting its anti-inflammatory claims.

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for preparing dihydropyrimidinone derivatives like 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone?

- Methodological Answer : Synthesis typically involves refluxing precursors in anhydrous solvents with catalysts. For example, analogous dihydropyrimidinones are synthesized by refluxing 3,4-dihydropyrimidinone derivatives with aldehydes (e.g., isobutyraldehyde) and trimethylsilyl chloride in dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with ethyl acetate/petroleum ether (1:1 v/v) . Alternative routes involve ZnCl₂-catalyzed condensation of aldehydes, acetylacetone, and urea in n-heptane-toluene solvent systems, though adaptations may be required for the target compound .

Q. How can researchers characterize the crystal structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard. For polymorphic forms (e.g., Forms A and B of the compound), single-crystal X-ray diffraction reveals unit cell parameters (e.g., Form A: monoclinic P2₁/c, a = 13.504 Å, b = 6.733 Å, c = 24.910 Å, β = 96.55°; Form B: P2₁/c, a = 8.067 Å, b = 15.128 Å, c = 18.657 Å, β = 102.34°). Conformational analysis identifies rigid planar regions (e.g., 2-pyrimidone, dimethoxyphenyl rings) and packing differences, such as π-π interactions in Form B .

Q. Which techniques are suitable for assessing thermal stability and polymorphism?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals melting points and heats of fusion (Form A: 115°C, ΔH = 33.2 kJ/mol; Form B: 140°C, ΔH = 36.8 kJ/mol). X-ray powder diffraction and IR spectroscopy distinguish polymorphs by lattice spacing and vibrational modes. For example, Form B exhibits unique IR peaks due to short contacts between dimethoxyphenyl groups .

Advanced Research Questions

Q. How do polymorphic forms influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : Polymorphs exhibit distinct thermal behaviors and packing efficiencies. Form B’s higher melting point and heat of fusion suggest greater lattice stability, likely due to π-π interactions between dimethoxyphenyl groups. These interactions may reduce solubility and alter dissolution kinetics, impacting bioavailability or catalytic activity in supramolecular applications. Computational modeling of intermolecular forces (e.g., Hirshfeld surface analysis) can validate these structural differences .

Q. How should researchers resolve contradictions between DSC and spectroscopic data during polymorph characterization?

- Methodological Answer : Discrepancies may arise from impurities or metastable intermediates. Cross-validate using complementary techniques:

- DSC : Confirm purity by observing single endothermic peaks (no transitions between Forms A and B).

- IR Spectroscopy : Identify polymorph-specific bands (e.g., C=O stretching shifts).

- X-ray Diffraction : Quantify phase composition via Rietveld refinement.

If contradictions persist, recrystallize under controlled conditions (e.g., slow evaporation in ethanol) to isolate pure phases .

Q. What computational approaches predict the relative stability of polymorphs?

- Methodological Answer : Density Functional Theory (DFT) calculates lattice energies using crystallographic data (e.g., unit cell parameters and atomic coordinates from Form A and B). Compare calculated vs. experimental heats of fusion to validate models. Molecular dynamics simulations can further assess packing efficiency and π-π interaction strengths in Form B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。